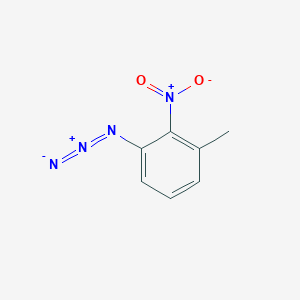

1-Azido-3-methyl-2-nitrobenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

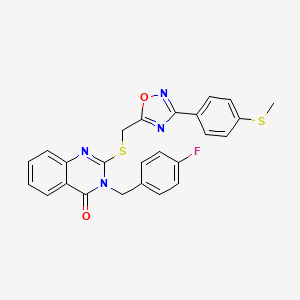

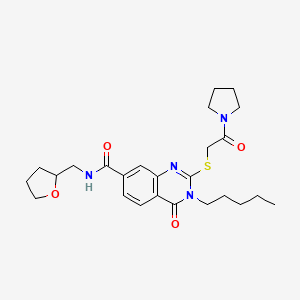

1-Azido-3-methyl-2-nitrobenzene is a chemical compound that has been the subject of various studies due to its potential in synthesizing complex organic structures. The compound contains an azido group and a nitro group attached to a benzene ring, which are functional groups known for their reactivity and usefulness in organic synthesis.

Synthesis Analysis

The synthesis of complex azacyclic compounds from 1-alkynyl-2-nitrobenzenes has been reported, which involves a redox/cycloaddition cascade. This process results in the stereoselective formation of the core structures through a formal [2 + 2 + 1] cycloaddition among α-carbonyl carbenoids, nitroso species, and external alkenes .

Molecular Structure Analysis

The molecular structure of this compound and its derivatives has been explored through various techniques. For instance, the crystalline-state photoreaction of 1-azido-2-nitrobenzene has been studied using X-ray crystallography, which allowed the direct observation of benzofuroxan formation. This study also suggested the presence of a triplet nitrene as an intermediate in the formation of the heterocycle .

Chemical Reactions Analysis

The reactivity of this compound has been demonstrated in several studies. Radical coupling for directed C-C/C-S bond formation has been observed when reacting with half-sandwich complexes, leading to the formation of new complexes with cyclometalated ligands and C-C bond formation between the azide ligand and the Cp* unit . Additionally, nitrosobenzene has been used to trap a trimethylenemethane diradical, resulting in the formation of a novel fused isoxazoline bicycle .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives can be inferred from their reactivity and the intermediates formed during reactions. For example, temperature-dependent IR spectroscopy has revealed the formation of trans,trans-1,2-dinitrosobenzene as an intermediate at temperatures below 80 K . Furthermore, the nucleophilic aromatic addition of 1,3,5-trinitrobenzene with diazomethane leads to the formation of a dinitro-tropane derivative, showcasing the compound's ability to undergo complex transformations .

Wissenschaftliche Forschungsanwendungen

1. Crystalline-State Photoreaction Studies

A study by Takayama et al. (2003) explored the crystalline-state photoreaction of 1-azido-2-nitrobenzene, revealing the formation of benzofuroxan and other intermediates. This research, utilizing X-ray crystallography and IR spectroscopy, provides insights into the photoreactive behavior of similar compounds, including 1-azido-3-methyl-2-nitrobenzene (Takayama et al., 2003).

2. Catalytic Reactions with Metal Complexes

Zhong et al. (2014) investigated the reaction of Cp*IrS2C2B10H10 with 1-azido-3-nitrobenzene, leading to the formation of new complexes. This study highlights the potential of this compound in catalytic reactions involving metal complexes, contributing to the field of organometallic chemistry (Zhong et al., 2014).

3. Synthesis and Characterization of Schiff Base Ligands

Research by Ahmadi and Amani (2012) on the synthesis and characterization of Schiff base ligands, including compounds derived from this compound, provides valuable information on the properties and potential applications of these ligands in fields like coordination chemistry and materials science (Ahmadi & Amani, 2012).

4. Applications in Reduction of Nitrobenzene

The study by Ben Taleb and Jenner (1993) on the reduction of nitrobenzene to aniline using aqueous methyl formate offers insights into the use of this compound in similar reduction processes, potentially impacting environmental remediation and organic synthesis (Ben Taleb & Jenner, 1993).

5. Pyrolysis and Neighboring Group Effects

Dyall and Ferguson (1992) investigated the pyrolysis of aryl azides, providing a deeper understanding of the thermolysis behavior and neighboring group effects in compounds like this compound. This research is significant for its implications in organic synthesis and reaction mechanisms (Dyall & Ferguson, 1992).

Safety and Hazards

While specific safety data for 1-Azido-3-methyl-2-nitrobenzene was not found, nitrobenzene, a related compound, is considered hazardous. It is combustible, toxic if swallowed, in contact with skin or if inhaled, and may cause cancer . It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid ingestion and inhalation .

Zukünftige Richtungen

The future directions for the study of 1-Azido-3-methyl-2-nitrobenzene and similar compounds could involve further exploration of their synthesis, chemical reactions, and potential applications. For instance, there is significant interest in the synthesis of heterocycle-incorporated azo dye derivatives as potential scaffolds in the pharmaceutical sector . Additionally, the study of the photochromic properties of spiropyran derivatives, which can dynamically isomerize under UV light, is another promising area of research .

Wirkmechanismus

Target of Action

Azides are generally known to react with a variety of functional groups, including alkynes, alkenes, and carbonyl compounds, forming various heterocyclic structures .

Mode of Action

1-Azido-3-methyl-2-nitrobenzene can undergo intramolecular cyclization under basic conditions to form various heterocyclic structures . This process is facilitated by the azide group, which acts as a leaving group, and the nitro group, which can act as an electron-withdrawing group, stabilizing the intermediate .

Biochemical Pathways

Nitro compounds, in general, can participate in various biochemical reactions, including reduction and conjugation reactions .

Pharmacokinetics

Nitro compounds are known to have lower volatility than ketones of about the same molecular weight due to the polar character of the nitro group .

Result of Action

Azides are known to be potentially mutagenic, which means they can cause mutations in genetic material .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the intramolecular cyclization reaction is facilitated under basic conditions . Furthermore, the reaction of nitro compounds can be influenced by temperature, with nitration of alkanes being successful only when conducted at high temperatures in the vapor phase .

Eigenschaften

IUPAC Name |

1-azido-3-methyl-2-nitrobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O2/c1-5-3-2-4-6(9-10-8)7(5)11(12)13/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLKMTNALORNNNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N=[N+]=[N-])[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[(1-benzyl-4-piperidinyl)carbonyl]-4-methylbenzenesulfonohydrazide](/img/structure/B3002297.png)

![2-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B3002299.png)

![3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B3002304.png)